N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

Catalog No.
S11581724
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

Product Name

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-4-7-11(2)14(16)15-10-12-8-5-6-9-13(12)17-3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16)

InChI Key

NFOYMJJWGSYYJL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CC=C1OC

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide is an organic compound characterized by its amide functional group and a methoxy-substituted phenyl moiety. This compound features a 2-methylpentanamide backbone, which contributes to its structural complexity and potential biological activity. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological systems.

Typical of amides and aromatic compounds:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The amide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The methoxy group may participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

Research indicates that N-[(2-methoxyphenyl)methyl]-2-methylpentanamide exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The methoxyphenyl group is known to enhance interaction with various biological targets, including receptors and enzymes involved in pain pathways.

The synthesis of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide typically involves the following steps:

  • Formation of the Amide: The reaction begins with the condensation of 2-methylpentanoic acid chloride with 2-methoxyphenylmethanol in the presence of a base such as triethylamine to form the amide.
  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to isolate the desired compound.

Alternative methods may involve variations in the starting materials or reaction conditions to optimize yield and purity.

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide has several potential applications:

  • Pharmaceuticals: It serves as a lead compound in drug development, particularly for pain management and anti-inflammatory therapies.
  • Chemical Research: This compound can be utilized as a building block in organic synthesis, contributing to the development of more complex molecules.
  • Biological Studies: It is used in research to understand receptor interactions and enzyme inhibition mechanisms.

Studies on N-[(2-methoxyphenyl)methyl]-2-methylpentanamide have focused on its interactions with various biological targets. It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. Such studies often involve assays to measure binding affinity and inhibition potency against target proteins.

Several compounds share structural similarities with N-[(2-methoxyphenyl)methyl]-2-methylpentanamide, including:

  • N-(4-methoxyphenyl)-2-methylpentanamide
  • N-(4-hydroxyphenyl)-2-methylpentanamide
  • N-(4-chlorophenyl)-2-methylpentanamide
  • N-(3-fluorophenyl)-2-methylpentanamide

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide stands out due to its specific methoxy substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other analogs. This unique substitution pattern may enhance its lipophilicity and ability to penetrate biological membranes, making it a candidate for further pharmacological studies.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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